Zuihonin A
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Overview
Description
Zuihonin A is a natural product found in Chamaecyparis obtusa var. formosana, Piper kadsura, and other organisms with data available.
Scientific Research Applications
Lignan Compounds in Medicinal Plants
Research on the stems of Schisandra bicolor revealed new lignans, zuihonins E and F. These compounds, closely related to Zuihonin A, were analyzed for their structure and potential medicinal applications. However, these lignans did not show significant inhibitory effects on various cancer cell lines (Huang et al., 2012).
Phytochemical Investigations
A study on Machilus zuihoensis var. mushaensis, a plant closely related to those producing Zuihonin A, led to the discovery of machilolin-B and other compounds. Among them, certain compounds showed significant cytotoxic activity against specific cell lines, indicating potential medicinal applications (Lin et al., 2014).
Saikosaponins in Traditional Medicine
Saikosaponins, a class of compounds similar to Zuihonin A, have been widely studied for their medicinal properties. For instance, the binding of Saikosaponin C to human serum albumin was explored, revealing insights into the pharmacology of such compounds (Chen et al., 2016). Furthermore, recent progress in understanding the biosynthesis and regulation of Saikosaponins in Bupleurum highlights the growing scientific interest in these compounds (Sui et al., 2020).
Zuonin B and Anti-inflammatory Properties
Zuonin B, a compound related to Zuihonin A, was studied for its anti-inflammatory effects. It was found to inhibit various proinflammatory cytokines and mediators, suggesting its potential in treating inflammatory diseases (Lee et al., 2012).
Extraction and Quantification of Saponins
A comprehensive review on the extraction and quantification of saponins, which include compounds like Zuihonin A, provides insights into the methods and technologies used to study these biologically active substances (Cheok et al., 2014).
properties
Product Name |
Zuihonin A |
---|---|
Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-[(2R,3R,4S,5R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3/t11-,12+,19-,20-/m1/s1 |
InChI Key |
QFUXQRHAJWXPGP-BINDOVRGSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |
synonyms |
zuonin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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